2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-8-2-1-7(6-15-3-4-16)9(5-8)10(12,13)14/h1-2,5,15-16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMMJCUBRVLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol, also known by its IUPAC name, is a compound with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacology.
Chemical Structure
The compound features a fluorinated aromatic ring, which is significant in enhancing its biological properties. The presence of the trifluoromethyl group contributes to its lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activities. For instance, a related compound, BPU (1-[3-(trifluoromethyl)benzyl]urea), demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for MCF-7 were reported at 8.47 ± 0.18 µM after 48 hours and 9.22 ± 0.17 µM for HeLa cells, indicating effective growth inhibition over time .
Table 1: Inhibitory Effects of BPU on Cancer Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | - |
| HeLa | 9.22 ± 0.17 | - |
These findings suggest that similar fluorinated compounds may also exhibit comparable anticancer properties through mechanisms such as the inhibition of cell proliferation and interference with angiogenesis.
The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or receptors implicated in cancer progression. For example, docking studies have shown that BPU effectively binds to matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis and angiogenesis .
Pharmacological Applications
Beyond anticancer activity, the compound's structural features suggest potential applications in other therapeutic areas:
- Antidepressant Activity : Compounds with similar amine functionalities have been studied for their effects on neurotransmitter systems.
- Antimicrobial Properties : Fluorinated compounds often demonstrate enhanced activity against bacterial strains due to their ability to penetrate lipid membranes.
The synthesis of this compound has been explored in various studies focusing on fluorinated small molecules. For example, methodologies for synthesizing related fluorophenyl groups highlight the importance of optimizing reaction conditions to enhance yield and purity .
Table 2: Summary of Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11F4NO |
| Molecular Weight | 237.19 g/mol |
| Storage Temperature | 4 °C |
| Physical State | Solid |
Case Studies
Several case studies have illustrated the biological activity of structurally related compounds:
- Study on Trifluoromethyl Compounds : A study demonstrated that trifluoromethyl-substituted compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
- In Vivo Studies : In vivo assays using chick chorioallantoic membrane models have shown that fluorinated compounds can significantly inhibit tumor growth and vascularization, reinforcing their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to interact with biological targets. The presence of the fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Case Studies
- Antidepressant Activity : Research indicates that compounds with similar structures have shown promise as antidepressants. The modulation of neurotransmitter systems by such compounds suggests potential efficacy in treating mood disorders.
Pharmacology
The pharmacological profile of this compound is under investigation, particularly regarding its mechanism of action and efficacy in various biological assays.
Clinical Trials
Although specific clinical trials directly involving this compound were not found, related studies on similar compounds suggest pathways for future research. Investigations into its safety and effectiveness in vivo are essential for establishing its viability as a therapeutic agent .
Material Science
The unique properties of 2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol may also lend itself to applications in material science, particularly in the development of advanced materials with specific chemical resistance or thermal stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
